molecular formula C23H22FN3O3S B2442182 2-(4-fluorobenzamido)-N-(3-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 942004-98-0

2-(4-fluorobenzamido)-N-(3-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2442182
CAS No.: 942004-98-0
M. Wt: 439.51
InChI Key: CYAUTUCXZHVDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorobenzamido)-N-(3-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C23H22FN3O3S and its molecular weight is 439.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. Thiazole compounds have been shown to have protective effects against diabetes mellitus (dm), suggesting potential targets within the insulin signaling pathway .

Mode of Action

It has been suggested that thiazole derivatives exert their effects through antioxidant and free radical scavenging activities . This could potentially involve the modulation of redox-sensitive signaling pathways and transcription factors.

Biochemical Pathways

The compound appears to influence several biochemical pathways related to glucose metabolism, lipid profile, inflammation, and oxidative stress . It has been shown to attenuate hyperglycemia, improve insulin sensitivity, and ameliorate dyslipidemia . Furthermore, it seems to reduce levels of pro-inflammatory cytokines and oxidative stress markers .

Pharmacokinetics

In an animal model, the administration of a thiazole derivative for 4 weeks reversed the increased levels of serum glucose, insulin, and lipid parameters to normal, suggesting good bioavailability and effective systemic distribution .

Result of Action

The compound has been shown to have beneficial effects at the molecular and cellular levels. It appears to increase levels of antioxidants such as glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD), while lowering the level of malondialdehyde (MDA), a marker of oxidative stress . It also seems to restore the levels of hepatic and renal injury markers . Histopathological studies have shown that it can normalize the morphology of pancreatic islets and reduce hepatic inflammation and lesions .

Properties

IUPAC Name

2-[(4-fluorobenzoyl)amino]-N-[2-(3-methoxyphenyl)ethyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3S/c1-30-17-4-2-3-14(13-17)11-12-25-22(29)18-9-10-19-20(18)26-23(31-19)27-21(28)15-5-7-16(24)8-6-15/h2-8,13,18H,9-12H2,1H3,(H,25,29)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAUTUCXZHVDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.